Cyclopentyl 2-methylphenyl ketone
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Description
Cyclopentyl 2-methylphenyl ketone is a chemical compound with the molecular formula C13H16O . It is a yellow oil and is used in various applications and services .
Synthesis Analysis
The synthesis of similar compounds, such as cyclopentyl phenyl ketone, involves hydrolyzing 2-cyclopentyl benzoylacetate as a raw material in basic solvents . The 2-cyclopentyl benzoylacetate used can be either 2-cyclopentyl methyl benzoylacetate or 2-cyclopentyl ethyl benzoylacetate . This method is advantageous due to its environmentally friendly solvents, minimal environmental pollution, ease of operation, high yield, short technological period, and low preparation cost .Molecular Structure Analysis
The molecular structure of Cyclopentyl 2-methylphenyl ketone is represented by the InChI code1S/C13H16O/c1-10-6-2-5-9-12(10)13(14)11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8H2,1H3
. The molecular weight of the compound is 188.27 . Physical And Chemical Properties Analysis
Cyclopentyl 2-methylphenyl ketone is a yellow oil . Its linear formula is C13H16O . The compound has a molecular weight of 188.27 .Scientific Research Applications
Application 1: C(CO)–C(alkyl) Bond Cleavage in Ketones
- Summary of the Application : This application involves the selective oxidative cleavage of the C(CO)–C bond in ketones to access esters. This is a highly attractive strategy for upgrading ketones .
- Methods of Application or Experimental Procedures : The process involves the use of porous and ultrathin N-doped carbon nanosheets as heterogeneous metal-free catalysts. The fabricated CN-800 could efficiently catalyze the oxidative cleavage of the C(CO)–C bond in various ketones to generate the corresponding methyl esters at 130 °C without using any additional base .
- Results or Outcomes : The higher content and electron density of the graphitic-N species contributed to the excellent performance of CN-800. Besides, the high surface area, affording active sites that are more easily accessed, could also enhance the catalytic activity .
Application 2: Radical α-C(sp3)–H Functionalization of Ketones
- Summary of the Application : The direct use of structurally simple ketones as α-ketone radical sources for α-C(sp3)–H functionalization is a sustainable and powerful approach for constructing complex and multifunctional chemical scaffolds with diverse applications .
- Methods of Application or Experimental Procedures : The reactions of α-ketone radicals with alkenes, alkynes, enynes, imides, and imidazo [1,2- a ]pyridines have broadened the structural diversity and complexity of ketones .
- Results or Outcomes : The application of these strategies is illustrated by the synthesis of several biologically active molecules and drug molecules .
properties
IUPAC Name |
cyclopentyl-(2-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-10-6-2-5-9-12(10)13(14)11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOOCSZEDQMGTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642555 |
Source
|
Record name | Cyclopentyl(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 2-methylphenyl ketone | |
CAS RN |
7063-66-3 |
Source
|
Record name | Cyclopentyl(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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